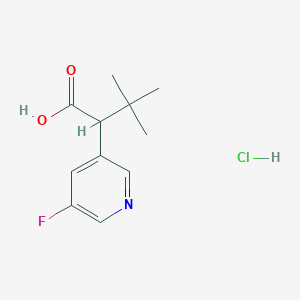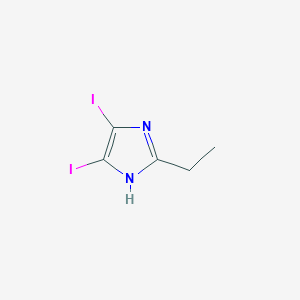
3-(((Benzyloxy)carbonyl)(methyl)amino)-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((Benzyloxy)carbonyl)(methyl)amino)-2,2-dimethylpropanoic acid is an organic compound that features a benzyloxycarbonyl group, a methylamino group, and a dimethylpropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)(methyl)amino)-2,2-dimethylpropanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common method involves the use of benzyloxycarbonyl chloride to protect the amino group, followed by alkylation and subsequent deprotection to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-(((Benzyloxy)carbonyl)(methyl)amino)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction of the benzyloxycarbonyl group can yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzylic compounds.
Aplicaciones Científicas De Investigación
3-(((Benzyloxy)carbonyl)(methyl)amino)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(((Benzyloxy)carbonyl)(methyl)amino)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The compound’s effects are mediated through pathways involving nucleophilic attack and subsequent transformations .
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid .
- N-Benzyloxycarbonyl aspartic acid methyl ester .
Uniqueness
Its structural features allow for selective modifications and diverse chemical transformations, making it valuable in various research and industrial contexts .
Propiedades
Fórmula molecular |
C14H19NO4 |
|---|---|
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-[methyl(phenylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-14(2,12(16)17)10-15(3)13(18)19-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,17) |
Clave InChI |
TXNPXIRIHZGURM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN(C)C(=O)OCC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(Propan-2-yloxy)phenyl]prop-2-en-1-aminehydrochloride](/img/structure/B13511108.png)



![3-{3-[(Benzyloxy)carbonyl]phenyl}propanoicacid](/img/structure/B13511125.png)
![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine](/img/structure/B13511126.png)



![benzyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate](/img/structure/B13511141.png)

![2-(2-Nitrobenzenesulfonyl)-2,5-diazabicyclo[4.1.0]heptanehydrochloride](/img/structure/B13511159.png)
